1-Boc-4-(4-Nitrobenzyl)piperazine 1-Boc-4-(4-Nitrobenzyl)piperazine
Brand Name: Vulcanchem
CAS No.: 130636-61-2
VCID: VC21219951
InChI: InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-10-8-17(9-11-18)12-13-4-6-14(7-5-13)19(21)22/h4-7H,8-12H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C16H23N3O4
Molecular Weight: 321.37 g/mol

1-Boc-4-(4-Nitrobenzyl)piperazine

CAS No.: 130636-61-2

Cat. No.: VC21219951

Molecular Formula: C16H23N3O4

Molecular Weight: 321.37 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-4-(4-Nitrobenzyl)piperazine - 130636-61-2

Specification

CAS No. 130636-61-2
Molecular Formula C16H23N3O4
Molecular Weight 321.37 g/mol
IUPAC Name tert-butyl 4-[(4-nitrophenyl)methyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-10-8-17(9-11-18)12-13-4-6-14(7-5-13)19(21)22/h4-7H,8-12H2,1-3H3
Standard InChI Key XWWBHMXIEAVTGS-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structure

Chemical Nomenclature

1-Boc-4-(4-Nitrobenzyl)piperazine is formally known by its IUPAC name tert-butyl 4-[(4-nitrophenyl)methyl]piperazine-1-carboxylate . The compound is characterized by a piperazine ring with a nitrobenzyl substituent at one nitrogen atom and a tert-butyloxycarbonyl (Boc) protecting group at the other nitrogen . Several synonyms are used in the scientific literature to refer to this compound, including:

  • 4-(4-Nitrobenzyl)piperazine-1-carboxylic acid tert-butyl ester

  • TERT-BUTYL 4-(4-NITROBENZYL)PIPERAZINE-1-CARBOXYLATE

  • tert-butyl 4-[(4-nitrophenyl)methyl]piperazine-1-carboxylate

It is worth noting that there are discrepancies in the identification information across different sources. While PubChem lists the CAS number as 130636-61-2 , another commercial source reports it as 182618-86-6 . This discrepancy may reflect different registrations or potential variants of the compound.

Molecular Structure

The molecular structure of 1-Boc-4-(4-Nitrobenzyl)piperazine consists of several key components:

  • A central piperazine ring (six-membered heterocyclic ring containing two nitrogen atoms)

  • A 4-nitrobenzyl group attached to one of the nitrogen atoms

  • A tert-butyloxycarbonyl (Boc) protecting group attached to the other nitrogen atom

The presence of both the Boc protecting group and the nitrobenzyl functionality makes this compound particularly useful in synthetic chemistry, as these groups can undergo selective transformations under different conditions.

Chemical Identifiers

Table 1: Chemical Identifiers for 1-Boc-4-(4-Nitrobenzyl)piperazine

Identifier TypeValue
PubChem CID23506946
CAS Number130636-61-2 (alternate: 182618-86-6)
InChIInChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-10-8-17(9-11-18)12-13-4-6-14(7-5-13)19(21)22/h4-7H,8-12H2,1-3H3
InChIKeyXWWBHMXIEAVTGS-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)N+[O-]

These identifiers uniquely characterize the compound and allow for its unambiguous identification in chemical databases and literature .

Physical and Chemical Properties

Basic Physical Properties

The physical properties of 1-Boc-4-(4-Nitrobenzyl)piperazine are critical for understanding its behavior in various applications and for proper handling in laboratory settings.

Table 2: Physical Properties of 1-Boc-4-(4-Nitrobenzyl)piperazine

PropertyValueSource
Molecular FormulaC16H23N3O4PubChem
Molecular Weight321.37 g/molPubChem
Density1.2±0.1 g/cm³ChemSrc
Boiling Point456.6±40.0 °C at 760 mmHgChemSrc
Flash Point229.9±27.3 °CChemSrc

Interestingly, there are discrepancies in the literature regarding the molecular formula and weight. While PubChem reports C16H23N3O4 with a molecular weight of 321.37 g/mol , ChemSrc lists C15H21N3O4 with a molecular weight of 307.345 . This difference may be due to different structural interpretations or potential variants of the compound.

Solubility and Stability

Regarding stability, the compound contains a Boc protecting group which is known to be sensitive to acidic conditions. Under strong acidic conditions, the Boc group would be cleaved, yielding the corresponding free amine. The nitro group on the benzyl substituent is generally stable under most reaction conditions but can be reduced to an amine under appropriate reducing conditions.

Synthetic Applications

Role in Chemical Synthesis

1-Boc-4-(4-Nitrobenzyl)piperazine serves as a valuable building block in organic synthesis due to its bifunctional nature. The Boc-protected nitrogen provides a selectively protected amine that can be deprotected under acidic conditions, while the nitro group can be reduced to an amine under appropriate conditions.

This differential reactivity makes the compound particularly useful in the step-wise synthesis of more complex molecules, especially those containing multiple nitrogen functionalities. The compound's utility extends to areas such as:

  • Synthesis of pharmaceutically active compounds

  • Development of molecular probes for biological studies

  • Preparation of specialized ligands for coordination chemistry

Analytical Characterization

Structural Confirmation Methods

The structure of 1-Boc-4-(4-Nitrobenzyl)piperazine can be confirmed using various analytical techniques, although specific spectral data for this compound is limited in the available literature. Typical methods used for structural confirmation include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would show characteristic signals for the tert-butyl group, the piperazine ring protons, and the aromatic protons of the nitrobenzyl group.

  • Infrared (IR) Spectroscopy: This would reveal characteristic absorption bands for the carbamate C=O stretch (typically around 1690-1700 cm⁻¹), the nitro group asymmetric and symmetric stretches (around 1530 and 1350 cm⁻¹, respectively), and other functional group vibrations.

  • Mass Spectrometry: This would confirm the molecular weight and provide fragmentation patterns characteristic of the compound's structure.

Research Context

Current Research Applications

  • Medicinal Chemistry: As a building block for the synthesis of potential drug candidates

  • Chemical Biology: For the preparation of molecules that can probe biological systems

  • Materials Science: Potentially in the development of specialized polymers or materials with specific nitrogen functionalities

Future Research Directions

Future research involving 1-Boc-4-(4-Nitrobenzyl)piperazine may explore:

  • Development of more efficient synthetic routes to access this compound and its derivatives

  • Investigation of its potential as a precursor for biologically active molecules

  • Exploration of its coordination chemistry with various metals

  • Development of structure-activity relationships for pharmaceutical applications

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